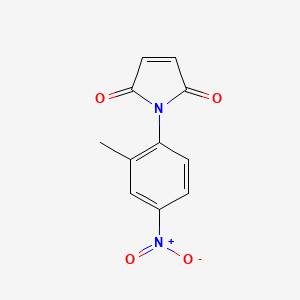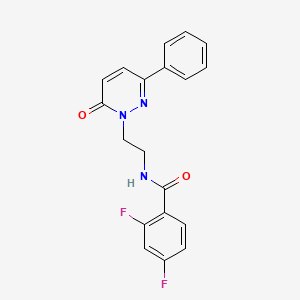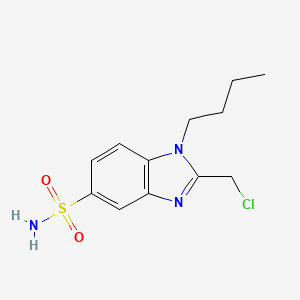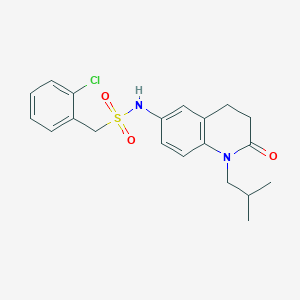
1-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a derivative of methanesulfonamide with a complex molecular structure that includes a 2-chlorophenyl ring and a 1-isobutyl-2-oxo-tetrahydroquinolinyl moiety. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures that have been analyzed.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinolinyl core, followed by the introduction of the isobutyl group and the methanesulfonyl chloride to the nitrogen atom of the tetrahydroquinoline. The chlorophenyl group would also need to be introduced in a step that ensures the correct positioning of the chlorine atom. The papers provided do not detail the synthesis of this exact compound, but similar compounds, such as those in the provided papers, are typically synthesized through a series of reactions including amide bond formation and aromatic substitution .
Molecular Structure Analysis
The molecular structure of 1-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide would be expected to exhibit certain conformational characteristics based on the structures of related compounds. For instance, the orientation of the N-H bond in relation to the chlorophenyl substituents could be similar to the syn conformation observed in N-(2,3-dichlorophenyl)methanesulfonamide . The bond parameters and torsion angles would likely be influenced by the presence of the bulky isobutyl and tetrahydroquinolinyl groups.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The amide bond is typically stable, but could be involved in hydrogen bonding, as seen in the related compounds where N-H...O hydrogen bonds are present . The chlorophenyl group could undergo further electrophilic aromatic substitution reactions, depending on the reaction conditions. The methanesulfonyl group could act as a leaving group in certain substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide would be influenced by its molecular structure. The presence of the chlorophenyl and methanesulfonyl groups would affect the compound's polarity, solubility, and potential to form crystals with specific packing patterns. For example, the related compounds form chains or ribbonlike structures through intermolecular interactions . The compound's biological activity would be influenced by the availability of the amide hydrogen atom for receptor binding, as suggested by the orientation of the amide group in similar compounds .
科学的研究の応用
Nonetheless, exploring related compounds and their roles in scientific research can offer insights into potential applications for similar molecules. For instance, sulfonamide-based compounds have been studied extensively in various contexts, including their role in catalysis, the development of pharmaceuticals, and as ligands in coordination chemistry. These compounds' structural features, such as the sulfonamide group, can significantly impact their physical, chemical, and biological properties, making them subjects of interest in the development of new materials, medicines, and chemical processes.
Methane Generation from CO2
One research avenue related to similar compounds involves the study of methane generation from CO2 using molecular catalysts. A study by J. Nganga et al. (2021) explored rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands for the electrochemical reduction of carbon dioxide to methane and carbon monoxide. These findings highlight the potential of molecularly engineered catalysts in converting CO2 into valuable products, showcasing the broader utility of complex molecular structures in environmental and energy-related applications (Nganga et al., 2021).
Medicinal Chemistry and Biochemical Research
Quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide, were identified as potent inhibitors in biochemical research, particularly against methionine aminopeptidase (MetAP). This study by Min Huang et al. (2006) exemplifies how structural variations in sulfonamide compounds can lead to significant differences in inhibitory activity against specific enzymes, underlying the importance of these compounds in the development of new therapeutic agents (Huang et al., 2006).
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14(2)12-23-19-9-8-17(11-15(19)7-10-20(23)24)22-27(25,26)13-16-5-3-4-6-18(16)21/h3-6,8-9,11,14,22H,7,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQHGELYFAJCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2530056.png)
![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)
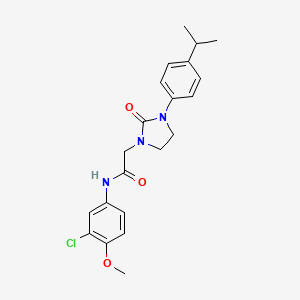
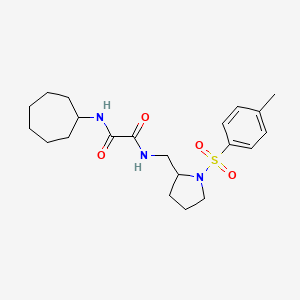
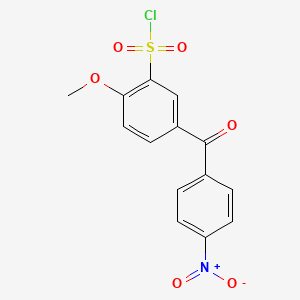
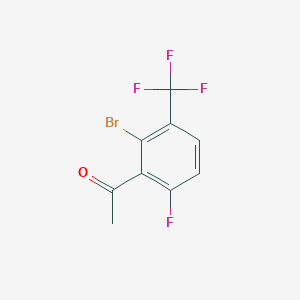
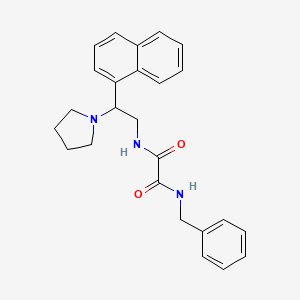

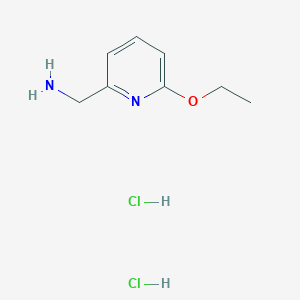
![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)
